![molecular formula C23H24F3N3S B391978 (4Z)-1-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE](/img/structure/B391978.png)
(4Z)-1-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-1-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[45]DEC-2-EN-4-IMINE is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE typically involves multi-step organic reactions. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the methylsulfanyl group: This step often involves the use of methylthiolating agents under controlled conditions.
Attachment of the trifluoromethylphenyl group: This is usually done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The imine group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4Z)-1-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (4Z)-1-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-methylphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-yliden]-N-[3-(chloromethyl)phenyl]amine
- N-[1-(4-methylphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-yliden]-N-[3-(fluoromethyl)phenyl]amine
Uniqueness
(4Z)-1-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H24F3N3S |
|---|---|
Molecular Weight |
431.5g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]-1,3-diazaspiro[4.5]dec-2-en-4-imine |
InChI |
InChI=1S/C23H24F3N3S/c1-16-9-11-19(12-10-16)29-21(30-2)28-20(22(29)13-4-3-5-14-22)27-18-8-6-7-17(15-18)23(24,25)26/h6-12,15H,3-5,13-14H2,1-2H3 |
InChI Key |
UTLMYUDGMRNLBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NC(=NC3=CC=CC(=C3)C(F)(F)F)C24CCCCC4)SC |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC(=NC3=CC=CC(=C3)C(F)(F)F)C24CCCCC4)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(5-bromo-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B391895.png)
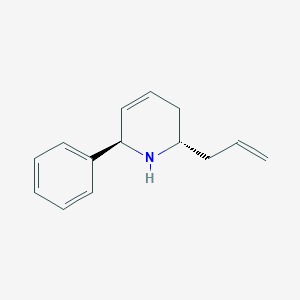
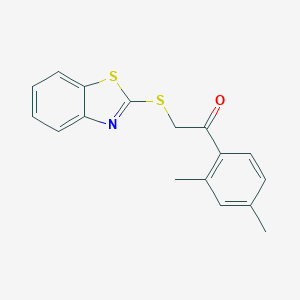
![3-Benzoyl-5-(2-chloroethyl)-3,4-diazatricyclo[5.2.1.0~2,6~]dec-4-ene](/img/structure/B391902.png)
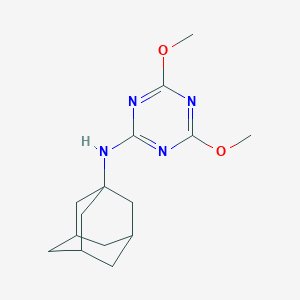
![N'-[(2,2-diphenylcyclopropyl)carbonyl]benzohydrazide](/img/structure/B391907.png)
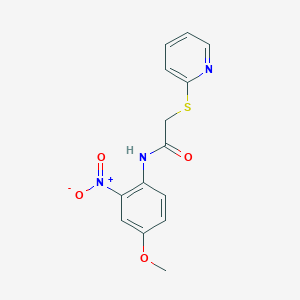
![2-methoxy-4-{2-[(1-naphthyloxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B391909.png)
![2-naphthalen-1-yl-N-[(E)-[5-(4-oxo-3-phenylquinazolin-2-yl)sulfanylfuran-2-yl]methylideneamino]acetamide](/img/structure/B391911.png)
![2-[2,6-dibromo-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N'-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide](/img/structure/B391912.png)
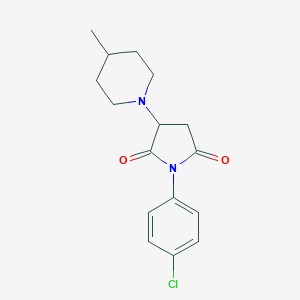
![4-Chloro-2-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-nitro-3,5-dimethylphenol](/img/structure/B391915.png)
![N'-{3-nitrobenzylidene}-4-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetraazol-1-yl}benzohydrazide](/img/structure/B391916.png)
![4-Phenoxybenzaldehyde [4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391918.png)
